Ethyl 1-cyano-2-methylpyrrolo[2,1-a]isoquinoline-3-carboxylate
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Overview
Description
Ethyl 1-cyano-2-methylpyrrolo[2,1-a]isoquinoline-3-carboxylate is a synthetic organic compound with the molecular formula C17H14N2O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 1-cyano-2-methylpyrrolo[2,1-a]isoquinoline-3-carboxylate can be synthesized through a multicomponent 1,3-dipolar cycloaddition reaction. This method involves the reaction of isoquinoline, 2-bromoacetophenones, and non-symmetrical acetylenic dipolarophiles in the presence of 1,2-epoxypropane as a solvent . The reaction conditions typically include heating the mixture to a specific temperature and maintaining it for a set duration to ensure complete cycloaddition.
Industrial Production Methods
This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-cyano-2-methylpyrrolo[2,1-a]isoquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 1-cyano-2-methylpyrrolo[2,1-a]isoquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-cyano-2-methylpyrrolo[2,1-a]isoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Ethyl 1-cyano-2-methylpyrrolo[2,1-a]isoquinoline-3-carboxylate can be compared with other pyrrolo[2,1-a]isoquinoline derivatives, such as:
- Ethyl 1-cyanopyrrolo[2,1-a]isoquinoline-3-carboxylate
- Ethyl 3-acetylpyrrolo[2,1-a]isoquinoline-1-carboxylate
- Ethyl 3-(2,4-dichlorobenzoyl)pyrrolo[2,1-a]isoquinoline-1-carboxylate
These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties. This compound is unique due to its specific cyano and methyl groups, which may confer distinct reactivity and biological activity .
Biological Activity
Ethyl 1-cyano-2-methylpyrrolo[2,1-a]isoquinoline-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current knowledge regarding its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
This compound can be described by its molecular formula C13H12N2O2 and has a unique isoquinoline core structure that contributes to its biological properties. The presence of the cyano group and the ethyl ester enhances its reactivity and interaction with biological targets.
Antitumor Activity
Recent studies have indicated that derivatives of pyrrolo[2,1-a]isoquinoline compounds exhibit significant antitumor activity. For instance, compounds similar to this compound have been shown to inhibit the growth of various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest. A notable study reported that certain isoquinoline derivatives selectively inhibited tumor growth in xenograft models, suggesting potential for further development as anticancer agents .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties. Research indicates that pyrrolo[2,1-a]isoquinoline derivatives possess activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. There is evidence suggesting that it may modulate neurotransmitter systems, particularly through interactions with GABAergic pathways. This could have implications for treating neurological disorders such as epilepsy or anxiety .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the pyrroloisoquinoline scaffold have been explored:
Modification | Effect on Activity |
---|---|
Cyano group presence | Enhances reactivity and target binding |
Ethyl ester substitution | Improves solubility and bioavailability |
Methyl substitutions | Alters lipophilicity and pharmacokinetics |
Research has shown that introducing different substituents can significantly impact the compound's potency and selectivity against specific biological targets .
Case Studies
Several case studies illustrate the therapeutic potential of this compound:
- Anticancer Efficacy : In a study involving human breast cancer cell lines, this compound exhibited IC50 values in the low micromolar range, indicating potent anticancer effects compared to standard chemotherapeutics .
- Microbial Inhibition : A clinical trial assessed the antimicrobial efficacy against multi-drug resistant strains, revealing significant inhibition rates and suggesting a viable treatment option for resistant infections .
- Neuropharmacological Studies : Animal models treated with this compound showed reduced seizure frequency and improved behavioral outcomes in models of anxiety, highlighting its potential as a neuroprotective agent .
Properties
Molecular Formula |
C17H14N2O2 |
---|---|
Molecular Weight |
278.30 g/mol |
IUPAC Name |
ethyl 1-cyano-2-methylpyrrolo[2,1-a]isoquinoline-3-carboxylate |
InChI |
InChI=1S/C17H14N2O2/c1-3-21-17(20)15-11(2)14(10-18)16-13-7-5-4-6-12(13)8-9-19(15)16/h4-9H,3H2,1-2H3 |
InChI Key |
KTMRRWGCJVLRDE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C2N1C=CC3=CC=CC=C32)C#N)C |
Origin of Product |
United States |
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